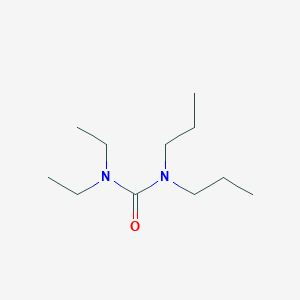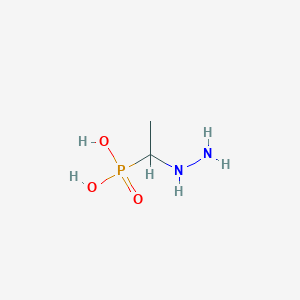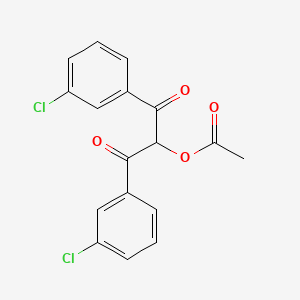![molecular formula C12H11NO2S B14597636 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid CAS No. 61164-49-6](/img/structure/B14597636.png)
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid is a compound that features an indole ring, a sulfanyl group, and a butenoic acid moiety. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . The presence of the indole ring in this compound suggests potential biological and pharmacological applications.
Méthodes De Préparation
The synthesis of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid typically involves the reaction of indole derivatives with appropriate sulfanyl and butenoic acid precursors. One common method involves the use of 4-(1H-indol-3-yl)butanoic acid, which is sequentially transformed through various steps, including esterification, hydrazide formation, and nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the double bond in the butenoic acid moiety.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications due to its biological activities, including drug development for various diseases.
Industry: Used in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by interacting with thiol-containing enzymes and proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid include other indole derivatives such as indole-3-acetic acid and indole-3-propionic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in the presence of the sulfanyl group and the butenoic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61164-49-6 |
|---|---|
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
3-(1H-indol-3-ylsulfanyl)but-2-enoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(6-12(14)15)16-11-7-13-10-5-3-2-4-9(10)11/h2-7,13H,1H3,(H,14,15) |
Clé InChI |
WLFUWIGNWYSYGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)SC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)




![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)


![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
